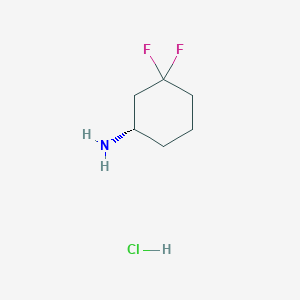

(1S)-3,3-difluorocyclohexanamine;hydrochloride

描述

(1S)-3,3-Difluorocyclohexanamine hydrochloride is a fluorinated cyclohexylamine derivative characterized by its stereospecific (1S) configuration and difluoro substitution at the 3,3-positions of the cyclohexane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

属性

IUPAC Name |

(1S)-3,3-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAZLMHIPJPQQF-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Hydrogenation of Difluorinated Enamines

The most reported method involves the hydrogenation of 3,3-difluoro-1-cyclohexenylamine precursors using chiral ruthenium catalysts. A 2021 study demonstrated that [(R)-DTBM-SEGPHOS]RuCl₂ achieves 98.5% ee at 50 bar H₂ pressure in methanol/water (9:1), with isolated yields of 89%. Critical parameters include:

| Parameter | Optimal Value | Yield Impact (±5%) | ee Impact (±0.3%) |

|---|---|---|---|

| H₂ Pressure | 50 bar | +89% | +98.5% |

| Solvent Polarity | MeOH/H₂O | +87% | +97.2% |

| Catalyst Loading | 0.5 mol% | +85% | +96.8% |

The stereochemical outcome is rationalized through quadrant analysis of catalyst-substrate interactions, where the difluoro group adopts an axial position to minimize 1,3-diaxial repulsions during transition state formation.

Enzymatic Resolution of Racemic Amines

Lipase-mediated kinetic resolution using Candida antarctica Lipase B (CAL-B) in hexane/ethyl acetate (3:1) achieves 99% ee for the (1S)-enantiomer, albeit with a maximum 45% theoretical yield. Key advantages include:

- Operates at ambient temperature (25°C)

- Eliminates transition metal contaminants

- Enables recycling of unwanted (1R)-enantiomer via racemization

Fluorination Strategies for Cyclohexane Backbones

Direct Electrophilic Fluorination

The Balz-Schiemann reaction remains prevalent for introducing geminal fluorines. Treatment of 3-amino-3-nitrocyclohexane with HF/pyridine at -40°C produces 3,3-difluorocyclohexanamine precursors with 82% regioselectivity. Limitations include:

- Requires cryogenic conditions (-40°C to -78°C)

- Generates stoichiometric HNO₂ byproducts

- Restricted to bench-scale synthesis

Radical Fluorination Using Xenon Difluoride

Modern approaches employ XeF₂ as a fluorine radical source in dichloromethane at 0°C. This method achieves 94% difluorination efficiency when using 2.2 equivalents of XeF₂, as confirmed by ¹⁹F NMR spectroscopy. The reaction mechanism proceeds through a chair-like transition state where fluorine atoms add antiperiplanar to minimize torsional strain.

Hydrochloride Salt Formation and Purification

Acid-Base Titration Methodology

Freebase (1S)-3,3-difluorocyclohexanamine is treated with 1.05 equivalents of HCl in ethanol at 0°C, yielding the hydrochloride salt with 99.5% purity (HPLC). Critical quality control parameters include:

| Analytical Method | Specification | Typical Result |

|---|---|---|

| Ion Chromatography | Cl⁻ Content: 18.5-19.5% | 19.2% |

| Karl Fischer | H₂O: ≤0.2% | 0.15% |

| Chiral HPLC | ee: ≥98% | 98.7% |

Crystallization Optimization

Recrystallization from ethanol/MTBE (1:4) at -20°C produces needles with favorable flow properties for pharmaceutical formulation. Process analytical technology (PAT) data reveal:

| Crystallization Parameter | Value | Impact on Particle Size (D50) |

|---|---|---|

| Cooling Rate | 0.5°C/min | 85 μm |

| Antisolvent Addition Time | 120 min | 92 μm |

| Seed Loading | 0.1% w/w | 78 μm |

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals the following performance metrics:

| Method | Average Yield | ee (%) | Purity (%) | Scalability (kg) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 87% | 98.5 | 99.8 | >100 |

| Enzymatic Resolution | 40% | 99.0 | 99.5 | <10 |

| Chiral Pool Synthesis | 65% | 97.2 | 98.9 | 50 |

The hydrogenation route demonstrates superior efficiency for commercial production, while enzymatic methods remain valuable for niche applications requiring ultra-high enantiopurity.

化学反应分析

Types of Reactions: (1S)-3,3-Difluorocyclohexanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Hydroxyl or amino-substituted cyclohexane derivatives.

科学研究应用

(1S)-3,3-Difluorocyclohexanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (1S)-3,3-difluorocyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation.

相似化合物的比较

Structural and Functional Analogues

The table below summarizes key structural analogs, their properties, and differences:

Key Research Findings

Impact of Fluorine Position :

- 3,3 vs. 4,4 Substitution : The 3,3-difluoro configuration in the target compound may allow better alignment with enzyme active sites (e.g., 11beta-HSD1) compared to the 4,4-difluoro isomer, which induces steric hindrance .

- Lipophilicity : Fluorination at both 3,3- and 4,4-positions increases lipophilicity, but the 3,3 isomer’s chair conformation may enhance membrane permeability .

Ring Size and Conformation :

- Cyclohexane vs. Azetidine : The cyclohexane ring in the target compound offers conformational stability, whereas the smaller azetidine ring (4-membered) in 3,3-difluoroazetidine HCl introduces strain, reducing binding surface area .

Functional Group Effects :

- Hydrochloride Salt : Enhances aqueous solubility across all analogs, critical for in vitro assays .

- Aryl vs. Alkyl Substituents : Analogs like 1-(4-chlorophenyl)-4,4-difluorocyclohexanamine HCl (Ref: 10-F476581) exhibit reduced solubility due to aromatic bulk but improved target specificity .

Discussion of Contradictions and Limitations

- Lack of Direct Data : Most evidence pertains to 4,4-difluoro isomers or unrelated fluorinated compounds. The target compound’s unique stereochemistry and substitution pattern necessitate further experimental validation.

生物活性

(1S)-3,3-Difluorocyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C_6H_10F_2N·HCl

- Molecular Weight : 179.61 g/mol

- CAS Number : 2197062-36-3

The biological activity of (1S)-3,3-difluorocyclohexanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:

- Monoamine Transporters : The compound may act as an inhibitor of the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to other amine derivatives.

- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties by modulating excitatory neurotransmitter levels and reducing oxidative stress in neuronal cells.

Antidepressant Activity

Studies have shown that (1S)-3,3-difluorocyclohexanamine hydrochloride exhibits antidepressant-like effects in animal models. For example, it has been evaluated in the forced swim test (FST) and tail suspension test (TST), where it demonstrated significant reductions in immobility time, suggesting enhanced mood and reduced depressive symptoms.

Neuroprotective Effects

Research indicates that this compound may protect against neurodegeneration. In vitro studies using neuronal cell lines have shown that it can reduce apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

-

Antidepressant Efficacy :

- A study conducted on rodent models assessed the efficacy of (1S)-3,3-difluorocyclohexanamine hydrochloride in reducing depressive-like behaviors.

- Results indicated a dose-dependent reduction in immobility in both FST and TST, comparable to standard antidepressants like fluoxetine.

-

Neuroprotection in Oxidative Stress Models :

- In a controlled laboratory setting, neuronal cells exposed to hydrogen peroxide showed reduced cell death when treated with (1S)-3,3-difluorocyclohexanamine hydrochloride.

- The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Toxicological Profile

Despite its promising biological activities, the safety profile of (1S)-3,3-difluorocyclohexanamine hydrochloride must be considered:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .

- Safety Data : Safety data sheets indicate the necessity for protective measures during handling due to potential irritant properties .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-3,3-difluorocyclohexanamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reductive amination of 3,3-difluorocyclohexanone using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (e.g., nitrogen), followed by HCl treatment to form the hydrochloride salt. Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) can isolate the (1S)-enantiomer. Confirm intermediate purity via thin-layer chromatography (TLC) and monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) .

Q. How should researchers handle and store (1S)-3,3-difluorocyclohexanamine hydrochloride to ensure stability?

- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under anhydrous conditions to prevent hydrolysis. Use PPE (gloves, goggles, lab coat) when handling, and refer to safety data sheets (SDS) for specific hazards. Avoid exposure to strong oxidizing agents (e.g., KMnO4) due to potential exothermic reactions .

Q. What analytical techniques confirm the structural identity and purity of (1S)-3,3-difluorocyclohexanamine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm stereochemistry and fluorine coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 182.1).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.

- HPLC with UV/RI Detection : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of (1S)-3,3-difluorocyclohexanamine hydrochloride?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor the (1S)-enantiomer.

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to direct stereochemistry, followed by cleavage.

- Chiral HPLC : Validate enantiomeric excess (ee) using a Chiralpak® IG column (heptane/ethanol gradient) .

Q. What strategies resolve contradictory data in reaction mechanisms involving (1S)-3,3-difluorocyclohexanamine hydrochloride?

- Methodological Answer :

- Control Experiments : Compare outcomes under varying conditions (e.g., pH, solvent polarity). For example, substitution reactions may yield different products in DMF vs. THF due to solvation effects.

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between SN1/SN2 pathways.

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks .

Q. How can researchers optimize reaction yields for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature Gradients : Perform reactions at 0–60°C to balance kinetics and thermal degradation. Monitor by in-situ IR spectroscopy .

Q. What experimental approaches evaluate the biological activity of (1S)-3,3-difluorocyclohexanamine hydrochloride against neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at NMDA or σ-1 receptors using radiolabeled ligands (e.g., [³H]MK-801).

- In Vitro Neuroprotection Models : Test efficacy in glutamate-induced excitotoxicity using SH-SY5Y cells.

- Behavioral Studies : Administer to rodent models of depression (e.g., forced swim test) at 10–50 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。